molecular formula C8H10ClNO2 B1284310 3-(Aminomethyl)benzoic acid hydrochloride CAS No. 876-03-9

3-(Aminomethyl)benzoic acid hydrochloride

Cat. No. B1284310
Key on ui cas rn: 876-03-9
M. Wt: 187.62 g/mol
InChI Key: SJCCOASSOPUHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635477

Procedure details

3-cyanobenzoic acid (5.88 g, 40 mmol) was suspended in 50 mL THF and the mixture was warmed up with stirring. After all solid went into solution, 50 mL isopropanol was added and the solution was allowed to cool to room temperature. To it was added 4.2 mL precooled concentrated HCl followed by 300 mg platinum(IV) oxide. The mixture was hydrogenated at 55 psi overnight. Ether (50 mL) was added, and the precipitate was filtered, washed with ether and dissolved in methanol. The catalyst was filtered off and the solvent was removed under reduced pressure to give 6.2 g (82%) product. 1H-NMR (DMSO-d6): δ=4.08 (d, 2H); 7.53 (t, 1H); 7.80 (d, 1H); 7.94 (d, 1H); 8.10 (s, 1H); 8.65 (s, 3H).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
300 mg
Type
catalyst
Reaction Step Six
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].C(O)(C)C.[ClH:16].CCOCC>C1COCC1.[Pt](=O)=O>[ClH:16].[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7] |f:6.7|

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed up
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
To it was added 4.2 mL
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 55 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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